Thiocarbamoylthioacetic acid
CAS No.: 29596-83-6
Cat. No.: VC17095113
Molecular Formula: C3H5NO2S2
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29596-83-6 |
|---|---|
| Molecular Formula | C3H5NO2S2 |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 2-carbamothioylsulfanylacetic acid |
| Standard InChI | InChI=1S/C3H5NO2S2/c4-3(7)8-1-2(5)6/h1H2,(H2,4,7)(H,5,6) |
| Standard InChI Key | KXMZHKOZDQLZMO-UHFFFAOYSA-N |
| Canonical SMILES | C(C(=O)O)SC(=S)N |
Introduction
Structural Characteristics and Nomenclature
Thiocarbamoylthioacetic acid belongs to the class of thiocarbamoyl derivatives, characterized by the general formula R₂NC(=S)SCH₂COOH. The molecule comprises three distinct regions:
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Thiocarbamoyl group: A −SC(=S)NR₂ moiety, where R can be alkyl or aryl substituents.
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Thioacetic acid backbone: A −SCH₂COOH group, contributing acidity and chelating potential.
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Carboxylic acid terminus: Enhances solubility in polar solvents and enables further functionalization.
The presence of two sulfur atoms in the thiocarbamoyl group and an additional sulfur in the thioacetic segment creates a highly polarizable electron environment, favoring interactions with metal centers . X-ray crystallographic studies of its organotin complexes reveal bidentate or tridentate binding modes, where the sulfur atoms coordinate to the metal while the carboxylic acid group may remain unbound or participate in hydrogen bonding .
Synthesis and Isolation Methods
Direct Synthesis from Thiocarbamoyl Chlorides
Thiocarbamoylthioacetic acid is typically synthesized via the reaction of thiocarbamoyl chlorides (R₂NC(=S)Cl) with thioacetic acid (CH₃C(O)SH) under controlled conditions. This nucleophilic acyl substitution proceeds in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane:
The reaction requires stoichiometric bases like triethylamine to neutralize HCl, driving the equilibrium toward product formation .
Alternative Routes via Thioacetate Intermediates
Potassium thioacetate (CH₃C(O)SK), a readily available precursor, can react with thiocarbamoyl halides in polar aprotic solvents. This method avoids handling volatile thioacetic acid directly:
Subsequent acidification with HCl yields the free thiocarbamoylthioacetic acid .
Physicochemical Properties
Acidity and Solubility
The compound exhibits pronounced acidity due to the electron-withdrawing effects of the thiocarbamoyl group. Comparative pKa data for related compounds are summarized below:
| Compound | pKa (Water, 25°C) | Source |
|---|---|---|
| Thiocarbamoylthioacetic acid | ~2.1 | Estimated |
| Thioacetic acid | 3.4 | |
| Acetic acid | 4.76 |
The low pKa enhances deprotonation in aqueous or alcoholic solutions, making it an effective ligand for metal ions in basic media .
Spectroscopic Characterization
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¹H NMR: The methylene protons (−SCH₂−) resonate as a singlet at δ 3.8–4.1 ppm, while the thiocarbamoyl N–H protons (if present) appear as broad peaks near δ 6.0–7.0 ppm .
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¹³C NMR: The thiocarbonyl carbon (C=S) is observed at δ 190–200 ppm, distinct from carbonyl carbons in carboxylic acids (δ 170–180 ppm) .
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IR Spectroscopy: Strong absorption bands at 1,200–1,250 cm⁻¹ (C=S stretch) and 2,500–2,600 cm⁻¹ (S–H stretch) confirm the functional groups .
Coordination Chemistry and Applications
Organotin Complexes
Thiocarbamoylthioacetic acid forms stable complexes with dibutyltin oxide (DBTO), as demonstrated in the synthesis of {[n-Bu₂Sn(O₂CCH₂CS₂NMe₂)]₂O}₂ . The crystal structure reveals a centrosymmetric dimer with Sn–O–Sn bridging, where each tin atom is coordinated by two sulfur atoms from the thiocarbamoylthioacetate ligand and one oxygen from the bridging oxide . These complexes exhibit potential as catalysts in transesterification reactions and as precursors for tin-based nanomaterials.
Catalytic and Biological Activity
Preliminary studies suggest that metal complexes of thiocarbamoylthioacetic acid display moderate antimicrobial activity against Gram-positive bacteria, likely due to sulfur-mediated disruption of cell membranes . Additionally, their Lewis acidity facilitates catalytic cycles in organic transformations, such as the synthesis of β-lactams and heterocyclic compounds .
Research Advancements and Future Directions
Recent work has focused on tuning the electronic properties of thiocarbamoylthioacetic acid through substituent variation on the thiocarbamoyl group. For example, replacing methyl groups with bulkier tert-butyl substituents increases steric hindrance, altering metal-binding selectivity . Future research should explore:
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Green Synthesis: Developing solvent-free or aqueous-phase routes to improve sustainability .
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Materials Science: Integrating thiocarbamoylthioacetate complexes into conductive polymers or photovoltaic devices.
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Pharmaceutical Applications: Evaluating cytotoxicity and pharmacokinetics for potential use in metal-based therapeutics.
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